![molecular formula C28H19ClO5 B2658022 Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 312917-91-2](/img/structure/B2658022.png)

Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

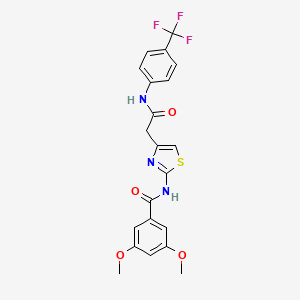

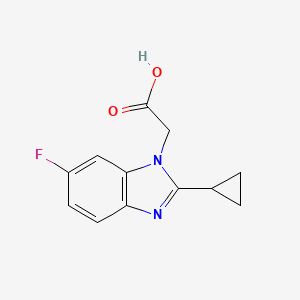

Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C23H17ClO5 . It is a type of polysubstituted furan .

Synthesis Analysis

Polysubstituted furans, including Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .Molecular Structure Analysis

The molecular structure of Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate consists of 23 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms . The average mass of the molecule is 408.831 Da and the monoisotopic mass is 408.076447 Da .Chemical Reactions Analysis

The synthesis of polysubstituted furans involves various chemical reactions. For instance, the reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

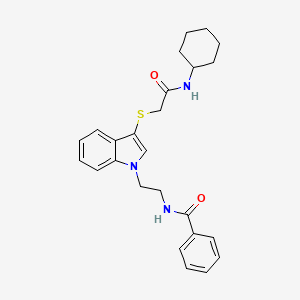

Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial properties. This process involved converting Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various thiadiazolo pyrimidinones and aryl aminoanilinonaphtho furans through reactions with aryl isothiocyanates and aromatic acids, respectively. The synthesized compounds demonstrated significant antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Electrophile Incorporation in Biomass-derived Molecules

Research on the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives, including Ethyl 5-(chloromethyl)furan-2-carboxylate, highlighted the derivative's ability to undergo two-electron reduction to produce furylogous enolate anion. This anion could be quenched with carbon dioxide or hydrogen ion, expanding the derivative scope of CMF as a bio-based platform molecule. This process underscores the potential for incorporating electrophiles into biomass-derived chemicals for material science applications (Ling, Miao, Cao, & Mascal, 2022).

Photophysical and Photochemical Properties

Studies have been conducted on the photochemical properties of ethyl 2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, revealing insights into direct oxidative annulation reactions facilitated by photoinduction. These reactions lead to the formation of highly functionalized polyheterocyclic compounds. Such investigations point towards applications in developing advanced materials and chemical sensors, leveraging the unique photophysical behaviors of furan derivatives (Zhang et al., 2017).

Synthetic Routes and Chemical Transformations

The chemical synthesis and reactions of halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates with various reagents have been explored, showcasing a variety of chemical transformations. These studies provide insights into the synthesis of complex furan derivatives, which could have implications in material science, pharmaceuticals, and organic synthesis methodologies (Pevzner, 2003).

Eigenschaften

IUPAC Name |

ethyl 5-(4-chlorobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19ClO5/c1-2-32-28(31)24-22-16-23(33-27(30)18-12-14-19(29)15-13-18)20-10-6-7-11-21(20)26(22)34-25(24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXGCBFUAPDWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)

![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)

![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)

![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)

![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)